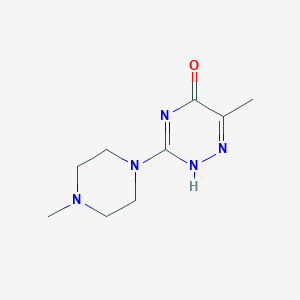![molecular formula C13H15ClN2O3 B256005 ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)
ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate, also known as CMOE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been shown to have significant biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate has been shown to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases.
Wirkmechanismus
The mechanism of action of ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in inflammation, tumor growth, and bacterial growth. ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate has also been shown to have an effect on the immune system, specifically on the production of cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate are varied and depend on the specific application. ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been shown to have anti-tumor effects by inhibiting tumor growth and inducing apoptosis in cancer cells. ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate has been shown to have antibacterial effects by inhibiting the growth of certain bacterial strains. Additionally, ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate is also relatively stable and can be stored for extended periods of time. However, one limitation of using ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate is its potential toxicity, which must be carefully monitored in lab experiments. Additionally, the mechanism of action of ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the use of ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate in scientific research. One direction is the further study of its anti-inflammatory and anti-tumor effects, particularly in the treatment of neurodegenerative diseases. Another direction is the investigation of its potential use as an antioxidant and in the prevention of oxidative stress-related diseases. Additionally, the mechanism of action of ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate should be further studied to better understand its potential applications. Finally, the development of new synthesis methods for ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate may lead to improved yields and purity, which could further enhance its potential applications in scientific research.
Synthesemethoden
Ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate is synthesized through a specific method that involves the reaction of 3-chloro-2-methylbenzohydrazide with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then purified through recrystallization to obtain pure ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate. This synthesis method has been optimized to produce high yields of pure ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate.
Eigenschaften
Produktname |
ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate |
|---|---|
Molekularformel |
C13H15ClN2O3 |
Molekulargewicht |
282.72 g/mol |
IUPAC-Name |
ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H15ClN2O3/c1-4-19-13(18)12(9(3)17)16-15-11-7-5-6-10(14)8(11)2/h5-7,15H,4H2,1-3H3/b16-12- |
InChI-Schlüssel |
RSKORAMMPICAJD-VBKFSLOCSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N\NC1=C(C(=CC=C1)Cl)C)/C(=O)C |
SMILES |
CCOC(=O)C(=NNC1=C(C(=CC=C1)Cl)C)C(=O)C |
Kanonische SMILES |
CCOC(=O)C(=NNC1=C(C(=CC=C1)Cl)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B255935.png)
![2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255939.png)
![6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol](/img/structure/B255940.png)





![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)